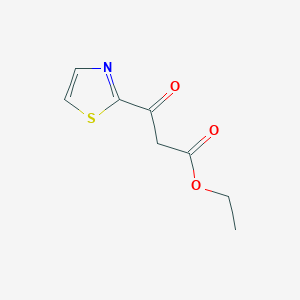

Ethyl 3-oxo-3-thiazol-2-YL-propionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-oxo-3-thiazol-2-yl-propionate is a chemical compound with the CAS Number: 212621-63-1 . It has a molecular weight of 200.24 and its IUPAC name is ethyl 3-oxo-3-(1H-1lambda3-thiazol-2-yl)propanoate .

Molecular Structure Analysis

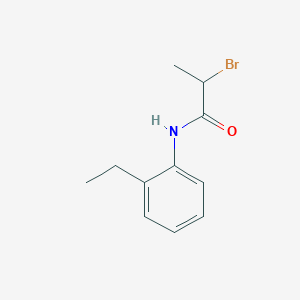

The molecular structure of Ethyl 3-oxo-3-thiazol-2-YL-propionate is characterized by a five-membered thiazole ring attached to a propionate ester group . The InChI code for this compound is 1S/C8H10NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4,13H,2,5H2,1H3 .Physical And Chemical Properties Analysis

Ethyl 3-oxo-3-thiazol-2-YL-propionate is a pale-yellow to yellow-brown sticky oil to semi-solid substance . . The storage temperature is room temperature .Applications De Recherche Scientifique

Synthesis and Chemical Properties

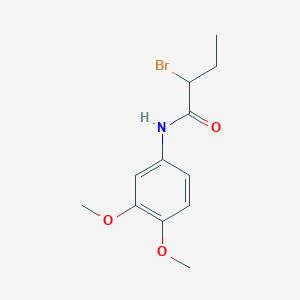

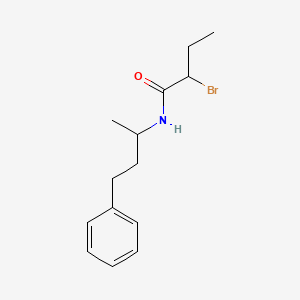

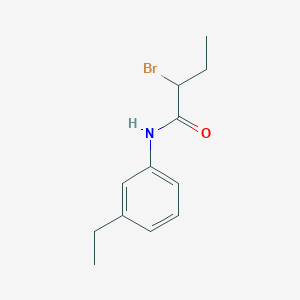

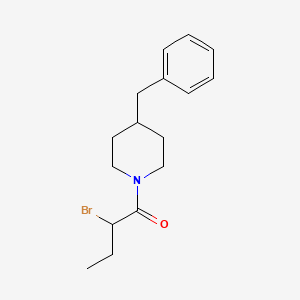

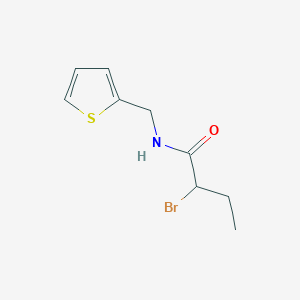

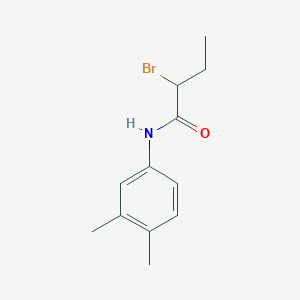

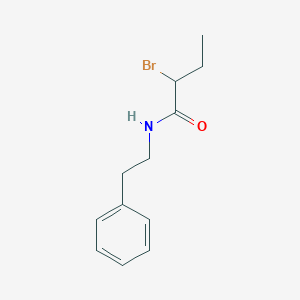

Ethyl 3-oxo-3-thiazol-2-YL-propionate is involved in complex chemical reactions, leading to the synthesis of various derivatives with potential applications in different fields. For instance, alkylation reactions with ethyl 2-bromopropionate under basic conditions result in various derivatives without N-alkylated products, indicating selective reactivity (Beck et al., 1988). The compound also reacts with acetophenone to yield specific butenoate derivatives, displaying reactivity towards various reagents, leading to the formation of several arylidene, pyridine, thiophene, and anilide derivatives (Wardkhan et al., 2008). Furthermore, its reaction with substituted benzaldehydes forms 5-arylmethylidene derivatives, which upon treatment with DMF · POCl3 complex yield specific carboxylic acids ethyl esters and -7-carbonitriles (Tverdokhlebov et al., 2005).

Medicinal Chemistry and Biological Activity

The compound plays a crucial role in the synthesis of medically relevant derivatives. The thiazole derivative synthesized from it exhibits potent cytotoxic activity against HaCaT cells (human keratinocytes), highlighting its potential in medical research and therapy (Gomha & Khalil, 2012). The compound is also a precursor in the synthesis of benzimidazol-4-carboxylates, suggesting a wide range of applications in the development of bioactive molecules (Meziane et al., 1998).

Structural and Supramolecular Chemistry

The compound contributes to the study of supramolecular architecture, as demonstrated by X-ray diffraction analysis, and provides insights into the molecular interactions stabilizing various molecular assemblies (Pietrzak et al., 2018). This indicates its importance in the field of crystallography and material science.

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3S/c1-2-12-7(11)5-6(10)8-9-3-4-13-8/h3-4H,2,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYGKPDXKHOZVBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CS1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628536 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-oxo-3-thiazol-2-YL-propionate | |

CAS RN |

212621-63-1 |

Source

|

| Record name | Ethyl 3-oxo-3-(1,3-thiazol-2-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)

![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)

![2-bromo-N-[3-(diethylamino)propyl]butanamide](/img/structure/B1344525.png)

![2-[4-(2-Bromobutanoyl)piperazin-1-yl]pyrimidine](/img/structure/B1344534.png)

![(3-Ethoxypropyl)[(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]amine](/img/structure/B1344537.png)